1-(Tetrahydrofuran-3-ylmethyl)-1H-pyrazol-4-amine hydrochloride
Overview
Description
1-(Tetrahydrofuran-3-ylmethyl)-1H-pyrazol-4-amine hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a tetrahydrofuran ring and a pyrazole ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetrahydrofuran-3-ylmethyl)-1H-pyrazol-4-amine hydrochloride typically involves the reaction of tetrahydrofuran-3-ylmethanamine with pyrazole derivatives under controlled conditions. One common method includes the Michael addition reaction of nitromethane to diethyl maleate, followed by several steps to achieve the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often requires the use of specialized equipment and adherence to strict safety protocols to handle the reagents and intermediates involved .
Chemical Reactions Analysis
Types of Reactions
1-(Tetrahydrofuran-3-ylmethyl)-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(Tetrahydrofuran-3-ylmethyl)-1H-pyrazol-4-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as an antidepressant or anti-inflammatory agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Tetrahydrofuran-3-ylmethyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran-3-yl)methanamine hydrochloride: Shares the tetrahydrofuran ring but differs in the functional groups attached.
3-Aminomethyltetrahydrofuran: Similar structure but lacks the pyrazole ring.
Properties
IUPAC Name |
1-(oxolan-3-ylmethyl)pyrazol-4-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c9-8-3-10-11(5-8)4-7-1-2-12-6-7;/h3,5,7H,1-2,4,6,9H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXNQQLTHQHFCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN2C=C(C=N2)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431963-89-1 | |
Record name | 1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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